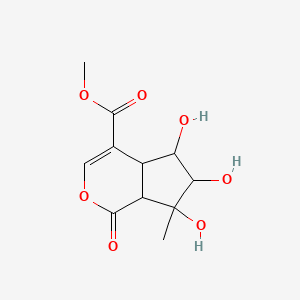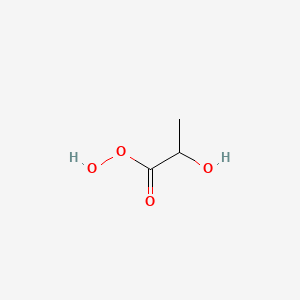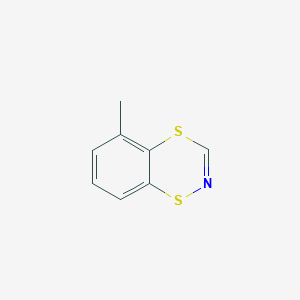
3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione is a chlorinated organic compound with the molecular formula C6HCl3O2. This compound is characterized by the presence of three chlorine atoms attached to a cyclohexadiene ring, which also contains two ketone groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione typically involves the chlorination of cyclohexadiene derivatives. One common method is the reaction of cyclohexadiene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Chlorinated cyclohexanediols.
Substitution: Various substituted cyclohexadiene derivatives.
Aplicaciones Científicas De Investigación
3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex chlorinated organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets. The presence of electrophilic chlorine atoms and ketone groups makes it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-dione: This compound has an additional chlorine atom, which can affect its reactivity and applications.
4-Methylcyclohexa-3,5-diene-1,2-dione:
Propiedades
| 77618-46-3 | |
Fórmula molecular |
C6HCl3O2 |
Peso molecular |
211.4 g/mol |
Nombre IUPAC |
3,4,5-trichlorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C6HCl3O2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H |
Clave InChI |
VKLDSPFSVBLMNE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=O)C1=O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)




